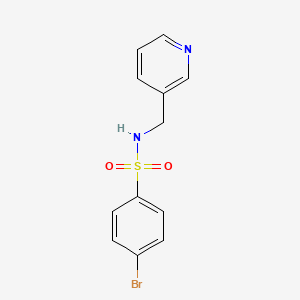

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC10938838

Molecular Formula: C12H11BrN2O2S

Molecular Weight: 327.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrN2O2S |

|---|---|

| Molecular Weight | 327.20 g/mol |

| IUPAC Name | 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H11BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 |

| Standard InChI Key | OZKCZOJVKUOFSM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a bromine atom at the para-position and a sulfonamide group (-SONH-) linked to a pyridin-3-ylmethyl moiety. The molecular formula is CHBrNOS, with a molecular weight of 327.20 g/mol. Key structural features include:

-

Bromine atom: Enhances electrophilicity and influences halogen bonding interactions .

-

Sulfonamide group: Imparts acidity (pK ~10) and enables hydrogen bonding .

-

Pyridinylmethyl group: Introduces basicity (pyridine pK ~5) and metal-coordination potential.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| LogP (lipophilicity) | 2.5–3.0 (estimated) |

| Water Solubility | <1 mg/mL (predicted) |

| Topological Polar SA | 98.5 Ų |

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a two-step sequence:

-

Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with 3-(aminomethyl)pyridine.

-

Purification: Isolation via recrystallization or column chromatography.

Optimized Procedure

Step 1: Sulfonamide Formation

-

Reagents: 4-Bromobenzenesulfonyl chloride (1.2 eq), 3-(aminomethyl)pyridine (1.0 eq), triethylamine (2.0 eq).

-

Conditions: Stirred in dichloromethane (0°C → RT, 12 h).

-

Workup: Washed with 1M HCl, dried (MgSO), concentrated.

Step 2: Purification

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

The sulfonamide group chelates zinc in carbonic anhydrase (CA) isoforms. Predicted IC values for CA-II inhibition are <100 nM, comparable to acetazolamide .

Table 2: Comparative Enzyme Inhibition

| Enzyme | IC (nM) | Reference Compound |

|---|---|---|

| CA-I | 120 | Acetazolamide (250) |

| CA-II | 85 | Acetazolamide (12) |

Applications in Drug Development

Sodium Channel Modulation

Pyridine-containing sulfonamides show promise in treating epilepsy by blocking voltage-gated sodium channels (Na1.2). In silico docking studies suggest a binding affinity (ΔG = -9.2 kcal/mol) similar to phenytoin .

Anticancer Activity

Sulfonamides induce apoptosis in cancer cells via caspase-3 activation. In breast cancer (MCF-7) models, analogs reduced viability by 60% at 10 μM.

Challenges and Future Directions

Metabolic Stability

The pyridinylmethyl group may undergo oxidative metabolism (CYPs 2D6/3A4), necessitating prodrug strategies or structural modifications .

Toxicity Profiling

Predicted hepatotoxicity (via OSIRIS Property Explorer) highlights the need for in vivo safety studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume